2-Piperidinol, 1-[(2-bromophenyl)sulfonyl]-
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Overview
Description
2-Piperidinol, 1-[(2-bromophenyl)sulfonyl]- is a chemical compound with the molecular formula C11H14BrNO2S. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinol, 1-[(2-bromophenyl)sulfonyl]- typically involves the reaction of piperidine with 2-bromobenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-Piperidinol, 1-[(2-bromophenyl)sulfonyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The piperidine ring can be oxidized to form piperidinone derivatives.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted piperidine derivatives.
Oxidation: Formation of piperidinone derivatives.
Reduction: Formation of sulfide derivatives.
Scientific Research Applications
2-Piperidinol, 1-[(2-bromophenyl)sulfonyl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Piperidinol, 1-[(2-bromophenyl)sulfonyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Bromophenylsulfonyl)piperidine
- Piperidine derivatives with different substituents on the phenyl ring
Uniqueness
2-Piperidinol, 1-[(2-bromophenyl)sulfonyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
830319-75-0 |
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Molecular Formula |
C11H14BrNO3S |
Molecular Weight |
320.20 g/mol |
IUPAC Name |
1-(2-bromophenyl)sulfonylpiperidin-2-ol |
InChI |
InChI=1S/C11H14BrNO3S/c12-9-5-1-2-6-10(9)17(15,16)13-8-4-3-7-11(13)14/h1-2,5-6,11,14H,3-4,7-8H2 |
InChI Key |
WULRQKRFICBYCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)O)S(=O)(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
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